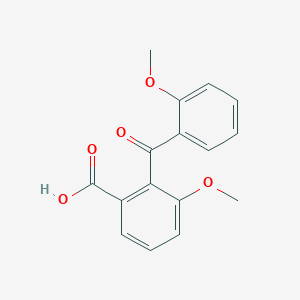
d-Cp-Aafg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “d-Cp-Aafg” is a synthetic chemical known for its unique properties and applications in various fields It is a derivative of diphenylcyclopropenone, which is commonly used in dermatology for treating conditions like alopecia areata
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “d-Cp-Aafg” involves several steps, starting with the preparation of diphenylcyclopropenone. The compound is typically synthesized through a reaction involving benzene and chloroform in the presence of a strong base like sodium hydroxide. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent such as acetone .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
化学反応の分析
Types of Reactions
“d-Cp-Aafg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
The major products formed from these reactions include various derivatives of “this compound” with altered functional groups, which can be used for further chemical modifications and applications .
科学的研究の応用
“d-Cp-Aafg” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and autoimmune disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of “d-Cp-Aafg” involves its interaction with specific molecular targets and pathways. The compound is known to induce contact dermatitis by stimulating the immune system. This involves the activation of white blood cells and the release of inflammatory mediators, which help in redirecting autoimmune attacks away from hair follicles, thereby promoting hair regrowth in conditions like alopecia areata .
類似化合物との比較
Similar Compounds
Diphenylcyclopropenone: A closely related compound used in dermatology.
Diphencyprone: Another derivative with similar applications in treating skin conditions
Uniqueness
“d-Cp-Aafg” stands out due to its enhanced stability and efficacy in inducing immune responses compared to its analogs. Its unique chemical structure allows for more efficient interaction with molecular targets, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
80229-05-6 |
|---|---|
分子式 |
C34H36N9O11P |
分子量 |
777.7 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C34H36N9O11P/c1-16(45)42(19-6-7-21-18(11-19)10-17-4-2-3-5-20(17)21)33-38-29-30(39-32(36)40-31(29)47)43(33)28-12-22(46)25(53-28)15-51-55(49,50)54-23-13-27(52-24(23)14-44)41-9-8-26(35)37-34(41)48/h2-9,11,22-25,27-28,44,46H,10,12-15H2,1H3,(H,49,50)(H2,35,37,48)(H3,36,39,40,47)/t22-,23?,24+,25+,27+,28+/m0/s1 |
InChIキー |
GWVYGPHXCWUVKU-OFWHLMCXSA-N |
異性体SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OC7C[C@@H](O[C@@H]7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
正規SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)OC7CC(OC7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


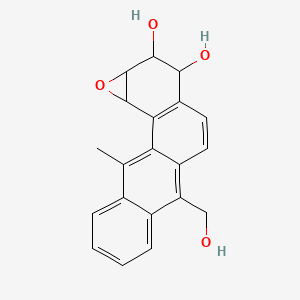
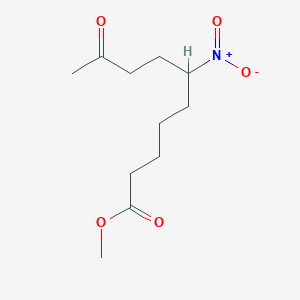
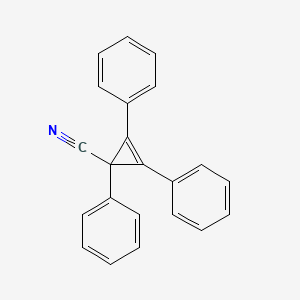
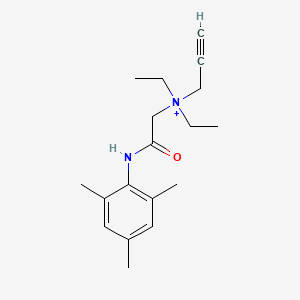
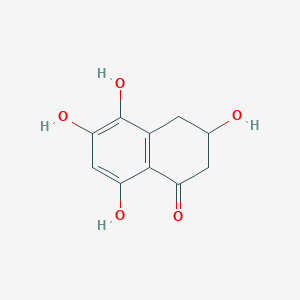
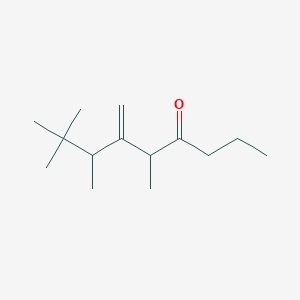
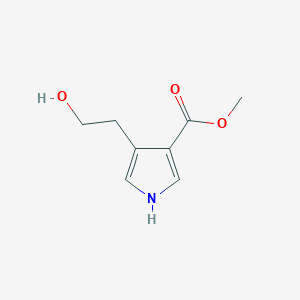
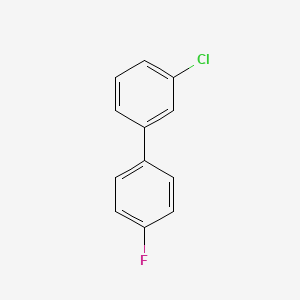
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)


![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
